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For Researchers, Scientists, and Drug Development Professionals

Introduction
Glycocin F (GccF) is a diglycosylated bacteriocin produced by Lactobacillus plantarum KW30,

exhibiting potent bacteriostatic activity against a range of Gram-positive bacteria, including

vancomycin-resistant enterococci.[1] Its unique structure and mechanism of action make it a

promising candidate for the development of novel antimicrobial agents. The pRV610gcc

plasmid has been engineered as a robust system for the heterologous expression of Glycocin
F in Lactobacillus plantarum NC8, a non-native host. This system provides a reliable platform

for producing GccF for research and preclinical development.

The pRV610gcc is an 11.2-kbp shuttle vector, capable of replication in both E. coli and Lactic

Acid Bacteria (LAB).[1][2] A key feature of this plasmid is the incorporation of the entire 7-gene

cluster responsible for Glycocin F biosynthesis and immunity, under the control of their native

promoters.[1][2] This ensures the coordinated expression of all necessary components for the

production of mature, fully active Glycocin F. Expression in L. plantarum NC8 using this

system has been shown to yield Glycocin F levels comparable to that of the native producer

strain, L. plantarum KW30.[1][2]

Principle of the System
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The pRV610gcc plasmid introduces the complete Glycocin F gene cluster (gcc) into the host

strain L. plantarum NC8. This cluster includes:

gccF: The structural gene for the Glycocin F prepropeptide.

gccA: Encodes a glycosyltransferase responsible for the addition of N-acetylglucosamine

(GlcNAc) to the peptide.

gccB/C: Code for an ABC transporter complex involved in the processing and export of the

mature bacteriocin.

gccD/E: Putative regulatory proteins.

gccG: A putative immunity protein.

gccH: A putative thioredoxin.

Expression of the gcc cluster is driven by its native promoters, which allows for production of

Glycocin F that is correctly folded, post-translationally modified, and secreted from the host

cell.

Quantitative Data Summary
While precise, high-throughput quantitative data for Glycocin F expression using the

pRV610gcc system is not extensively published, studies have demonstrated production levels

that are qualitatively similar to the native L. plantarum KW30 strain. The following table

summarizes the available comparative and quantitative information.
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Parameter
L. plantarum NC8
(pRV610gcc)

L. plantarum KW30
(Native)

Reference

Expression Level "Similar to KW30"
Peak production in

late log phase
[1][3]

Specific Activity Not reported

IC50 of ~2.0 nM

against indicator

strains

Production Phase
Dependent on native

promoters

Late logarithmic

phase
[3]

Post-translational

Modifications

Fully glycosylated and

secreted

Fully glycosylated and

secreted
[1]

Experimental Protocols
Transformation of Lactobacillus plantarum NC8 with
pRV610gcc
This protocol describes the preparation of electrocompetent L. plantarum NC8 cells and their

transformation with the pRV610gcc plasmid.

Materials:

Lactobacillus plantarum NC8 culture

pRV610gcc plasmid DNA (100 ng/µL)

MRS broth and agar

Erythromycin (10 µg/mL)

Glycine

Sucrose

MgCl₂
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Glycerol

Sterile electroporation cuvettes (2 mm gap)

Electroporator

Procedure:

Preparation of Electrocompetent Cells:

1. Inoculate 5 mL of MRS broth with L. plantarum NC8 and incubate overnight at 30°C

without shaking.

2. The next day, inoculate 50 mL of fresh MRS broth with 1% of the overnight culture and

grow at 30°C to an OD₆₀₀ of 0.6-0.8.

3. Chill the culture on ice for 10 minutes.

4. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

5. Wash the cell pellet twice with 50 mL of ice-cold sterile water.

6. Resuspend the pellet in 1 mL of 10% glycerol and transfer to a microcentrifuge tube.

7. Pellet the cells and resuspend in 100 µL of 10% glycerol. The cells are now ready for

electroporation.

Electroporation:

1. Add 1-2 µL of pRV610gcc plasmid DNA to 40 µL of competent cells.

2. Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

3. Pulse the cells using an electroporator with settings of 1.8 kV, 200 Ω, and 25 µF.

4. Immediately add 1 mL of pre-warmed MRS broth to the cuvette and transfer the cell

suspension to a sterile tube.
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5. Incubate at 30°C for 2-3 hours to allow for recovery and expression of the antibiotic

resistance marker.

6. Plate 100 µL of the cell suspension onto MRS agar plates containing 10 µg/mL

erythromycin.

7. Incubate the plates anaerobically at 30°C for 48-72 hours until colonies appear.

Cultivation and Expression of Glycocin F
Materials:

MRS broth

Erythromycin (10 µg/mL)

500 mL baffled flasks

Procedure:

Pick a single colony of L. plantarum NC8 (pRV610gcc) from the selective plate and inoculate

a 10 mL starter culture of MRS broth with 10 µg/mL erythromycin.

Incubate overnight at 30°C without shaking.

Inoculate 200 mL of MRS broth in a 500 mL baffled flask with the overnight culture to an

initial OD₆₀₀ of 0.05.

Incubate at 30°C with gentle agitation (100 rpm) for 16-24 hours. Expression of Glycocin F
is driven by its native promoters and occurs throughout the growth phase, with a potential

increase in the late logarithmic phase.

Purification of Secreted Glycocin F
This protocol describes a general method for the purification of Glycocin F from the culture

supernatant.

Materials:
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Culture supernatant from L. plantarum NC8 (pRV610gcc)

Ammonium sulfate

Solid Phase Extraction (SPE) C18 cartridges

Acetonitrile

Trifluoroacetic acid (TFA)

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet

the cells. Collect the supernatant.

Ammonium Sulfate Precipitation (Optional): Slowly add ammonium sulfate to the supernatant

to a final saturation of 60% (w/v) while stirring at 4°C. Allow precipitation to occur overnight.

Collect the precipitate by centrifugation at 12,000 x g for 30 minutes. Resuspend the pellet in

a minimal volume of 20 mM sodium phosphate buffer (pH 6.0).

Solid Phase Extraction:

1. Condition a C18 SPE cartridge with 100% acetonitrile followed by equilibration with 0.1%

TFA in water.

2. Load the resuspended pellet or the clarified supernatant onto the cartridge.

3. Wash the cartridge with 0.1% TFA in water to remove unbound proteins.

4. Elute the bound Glycocin F with a stepwise gradient of acetonitrile (e.g., 20%, 40%, 60%,

80%) in 0.1% TFA.

Reverse-Phase HPLC:

1. Pool the fractions from the SPE that show activity (determined by an agar well diffusion

assay).
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2. Inject the pooled fractions onto a C18 HPLC column.

3. Elute with a linear gradient of acetonitrile in 0.1% TFA.

4. Monitor the elution profile at 220 nm and collect fractions.

5. Assay the fractions for Glycocin F activity and confirm the purity and identity by mass

spectrometry.
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Caption: Experimental workflow for Glycocin F expression.

Glycocin F Biosynthesis and Export Pathway
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Caption: Glycocin F biosynthesis and export pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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